1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde
Description
1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 1,3-benzodioxole moiety and at the 2-position with a carbaldehyde functional group. Its structural uniqueness lies in the fused benzodioxole system, which may influence conformational stability and intermolecular interactions .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-7-10-2-1-5-13(10)9-3-4-11-12(6-9)16-8-15-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKANGSJBQWJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401682 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383147-55-5 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed C-N Cross-Coupling Reaction
One of the most effective methods reported for synthesizing 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is via a palladium-catalyzed carbon-nitrogen cross-coupling reaction. This approach enables the formation of the C-N bond between the benzodioxole-substituted aryl halide and the pyrrole nitrogen, facilitating the assembly of the target molecule.
- Catalyst: Palladium complex (e.g., Pd(PPh3)4)
- Base: Potassium carbonate (K2CO3)
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF)
- Temperature: Approximately 150°C
- Reaction Time: Around 20 hours
- Purification: Column chromatography or recrystallization
This method yields the aldehyde-functionalized pyrrole with high regioselectivity and purity. The aldehyde proton is typically observed at δ ~10.0 ppm in ^1H NMR, confirming successful formylation.
Formation of the Benzodioxole Ring
The benzodioxole moiety is commonly synthesized prior to coupling via cyclization of catechol with formaldehyde under acidic conditions. This step involves:
- Reactants: Catechol and formaldehyde
- Catalyst: Acidic medium (e.g., hydrochloric acid or sulfuric acid)
- Conditions: Controlled temperature to promote ring closure without side reactions
This cyclization forms the 1,3-benzodioxole ring, which is then functionalized or used as a building block in subsequent coupling reactions.
Pyrrole Ring Formation and Formylation
The pyrrole ring bearing the aldehyde group at the 2-position is typically prepared through:
- Condensation reactions between suitable diketones and amines to form the pyrrole core
- Introduction of the aldehyde group via Vilsmeier-Haack formylation, using phosphorus oxychloride (POCl3) and dimethylformamide (DMF)
This formylation is regioselective for the 2-position of the pyrrole ring and is critical for the biological activity of the compound.
Alternative Synthetic Routes
Other synthetic approaches may involve:
- Direct formylation of pre-formed 1-(1,3-benzodioxol-5-yl)pyrrole derivatives
- Use of microwave-assisted synthesis to reduce reaction times and improve yields
- Optimization of solvent systems and bases to enhance regioselectivity and minimize side products
These methods are often tailored depending on the availability of starting materials and desired scale.
Analytical Characterization and Purification
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of the aldehyde proton (~10.0 ppm) and the aromatic and heterocyclic ring systems.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (215.2 g/mol) and fragmentation patterns.
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths (e.g., C=O ~1.21 Å).
- Purification: Column chromatography using ethyl acetate/water mixtures or recrystallization ensures high purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Benzodioxole ring formation | Catechol + Formaldehyde, Acidic medium | Cyclization to form benzodioxole ring | Controlled temperature to avoid side reactions |
| Pyrrole ring formation | Diketone + Amine condensation | Formation of pyrrole core | Precursor for formylation |
| Formylation | POCl3 + DMF (Vilsmeier-Haack conditions) | Introduction of aldehyde at 2-position | Regioselective formylation |
| C-N Cross-coupling | Pd catalyst, K2CO3, DMF, 150°C, 20 h | Coupling benzodioxole to pyrrole | High regioselectivity and yield |
| Purification | Column chromatography or recrystallization | Isolation of pure aldehyde derivative | Confirm purity by TLC and NMR |
Research Findings on Optimization
- Solvent and Temperature: Polar aprotic solvents like DMF at elevated temperatures (~150°C) optimize reaction rates and yields.
- Catalyst and Base: Palladium catalysts with potassium carbonate base improve regioselectivity and minimize side reactions.
- Microwave-Assisted Synthesis: Reduces reaction time significantly while maintaining or improving yields.
- Purification Techniques: Combining chromatographic and recrystallization methods ensures high purity suitable for biological evaluation.
Biological Activity
1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and psychopharmacology. This compound features a unique chemical structure that combines a pyrrole ring with a benzodioxole moiety, which may impart distinctive properties and interactions with biological systems.
The compound's structure includes:
- A pyrrole ring that contributes to its reactivity.
- A formyl group at the 2-position of the pyrrole, enhancing its biological activity.
This combination allows for various interactions with cellular targets, influencing pathways related to cell growth and apoptosis.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Synthesis and Evaluation : The compound has been synthesized via Pd-catalyzed C-N cross-coupling methods. Its derivatives have been tested against various cancer cell lines, including CCRF-CEM and MIA PaCa-2. The most promising derivatives showed IC50 values ranging from 328 to 644 nM , indicating potent activity against these cell lines.
- Mechanism of Action : Some derivatives were found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This suggests that the compound may interfere with critical cellular processes necessary for cancer cell proliferation.
Psychopharmacological Effects
In psychopharmacology, this compound is categorized as an entactogen , similar to MDMA. It is reported to produce experiences of emotional openness and empathy. This property highlights its potential therapeutic applications in treating mood disorders or enhancing emotional well-being.
Neurological Applications
There is ongoing research into the compound's potential as a therapeutic agent for Alzheimer’s disease . Preliminary studies suggest it may influence neuroprotective pathways, although further investigation is required to establish its efficacy and mechanism of action in this context.
Case Studies
Several studies have focused on the biological activity of this compound:
- Anticancer Study : A recent study evaluated a series of compounds derived from this structure for their ability to inhibit cancer cell proliferation across multiple lines. The results indicated that certain derivatives not only inhibited growth but also induced apoptosis through specific signaling pathways.
- Psychopharmacological Research : Clinical observations have noted that compounds similar to this compound can enhance social behavior and emotional connectivity in controlled settings, suggesting potential applications in therapy for social anxiety disorders.
Structure-Activity Relationship (SAR)
Molecular docking studies have been conducted to understand the interactions between this compound and its biological targets. The unique structural features of this compound enhance its binding affinity to specific receptors involved in cancer progression and neurodegeneration.
| Compound Derivative | IC50 (nM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Derivative A | 328 | CCRF-CEM | Apoptosis induction |
| Derivative B | 644 | MIA PaCa-2 | Cell cycle arrest |
Scientific Research Applications
Anticancer Research
Overview : The compound has been utilized in the design and synthesis of novel anticancer agents. Researchers have synthesized a series of derivatives incorporating the 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde structure and evaluated their efficacy against various cancer cell lines.
Methodology :
- Synthesis : The compound was synthesized through a palladium-catalyzed C-N cross-coupling reaction.
- Evaluation : The anticancer activity was assessed using IC50 values against cell lines such as CCRF-CEM and MIA PaCa-2.
Results :
- Notable derivatives exhibited IC50 values ranging from 328 to 644 nM.
- One derivative caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cells, highlighting its potential as an effective anticancer agent.
Psychopharmacology
Overview : In psychopharmacology, this compound is being studied for its entactogenic properties. These properties are similar to those observed in substances like 3,4-Methylenedioxymethamphetamine (MDMA), which promote emotional openness and empathy.
Implications : The compound's ability to enhance emotional experiences may have therapeutic applications in treating mood disorders and enhancing interpersonal relationships.
Neurology
Overview : Research indicates that this compound may have therapeutic potential for neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action :
- Studies suggest that its derivatives can interact with specific cellular targets involved in neuronal health.
- Molecular docking studies have been employed to predict these interactions, providing insights into the structure-activity relationships that govern its biological effects.
Comparative Analysis of Biological Activities
| Application Field | Mechanism of Action | Key Findings |
|---|---|---|
| Oncology | Induces apoptosis and cell cycle arrest | IC50 values between 328 - 644 nM against cancer cell lines |
| Psychopharmacology | Enhances emotional experiences | Similar effects to MDMA; potential for mood disorder treatment |
| Neurology | Interaction with neuronal targets | Potential therapeutic agent for Alzheimer’s disease |
Comparison with Similar Compounds
1-Benzyl-1H-pyrrole-2-carbaldehyde
1-[4-(3-Chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde
- Key Differences : Incorporates a pyrimidine-thienyl substituent instead of benzodioxole.
- Higher molecular weight (303.77 g/mol vs. 215.21 g/mol for the benzodioxole analog) may impact pharmacokinetic profiles .
1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-hexanone
- Key Differences: Hexanone backbone with a pyrrolidinyl group instead of a pyrrole-carbaldehyde system.
- Properties :
Physicochemical and Electronic Properties
| Property | 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | 1-Benzyl-1H-pyrrole-2-carbaldehyde | 1-[4-(3-Chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 215.21 | 199.23 | 303.77 |
| Electron Density | High (benzodioxole O-atoms) | Moderate (benzyl) | Low (Cl, thienyl, pyrimidine) |
| Solubility (Polar Solvents) | High | Moderate | Low |
| Reactivity | Electrophilic aldehyde; stable aromatic system | Less electrophilic; no resonance | Steric hindrance; halogen-driven reactivity |
Q & A
Q. How can the synthetic yield of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde be optimized?
Methodological Answer:
- Solvent and Temperature Optimization : Use polar aprotic solvents like DMF under controlled heating (e.g., 150°C for 20 hours) to enhance reaction efficiency. Microwave-assisted synthesis can reduce reaction time and improve yields .
- Purification Strategies : Employ column chromatography or recrystallization post-extraction (e.g., ethyl acetate/water partitioning) to isolate the aldehyde derivative. Monitor purity via TLC and confirm with H NMR (e.g., δ 10.01 ppm for the aldehyde proton) .
- Catalyst Selection : Potassium carbonate as a base in nucleophilic substitution reactions improves regioselectivity and minimizes side products .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aldehyde proton (δ ~10.0 ppm) and benzodioxole/pyrrole ring connectivity. DMSO-d₆ is recommended for resolving polar functional groups .
- X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Use SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement parameters .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallography and NMR data be resolved?
Methodological Answer:
- Data Cross-Validation : Compare crystallographic bond lengths/angles (e.g., C=O bond ~1.21 Å) with DFT-calculated geometries. Use software like Gaussian or ORCA for computational modeling .
- Dynamic Effects in NMR : If crystallography shows planar conformations but NMR suggests flexibility, perform variable-temperature NMR to probe rotational barriers or tautomeric equilibria .
- Refinement Artifacts : Re-examine SHELXL refinement parameters (e.g., ADPs, restraints) to rule out overfitting. Validate hydrogen bonding networks using Mercury software .
Q. What computational approaches are suitable for studying its molecular interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Parameterize the aldehyde group for accurate hydrogen bonding predictions .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess stability of the benzodioxole-pyrrole scaffold under physiological conditions .
- QSAR Modeling : Corrogate electronic descriptors (e.g., Hammett σ values) of substituents on the benzodioxole ring to predict bioactivity trends .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Introduce substituents at the pyrrole C-3 position or benzodioxole C-5 position to probe steric/electronic effects. Refer to analogs like MDPV or Eutylone for inspiration .
- In Vitro Assays : Use radioligand binding assays (e.g., for monoamine transporters) to quantify affinity changes. Pair with cytotoxicity screening (e.g., MTT assay) to assess therapeutic indices .
- Metabolic Stability : Evaluate oxidative metabolism (e.g., CYP450 enzymes) via LC-MS/MS to identify labile sites for medicinal chemistry optimization .
Data Contradiction Analysis
Example Scenario : Conflicting NMR and crystallographic data on the conformation of the pyrrole ring.
Resolution Workflow :
Check Crystallographic Disorder : Use PLATON to detect possible disorder in the crystal structure .
Compare Torsional Angles : Overlay NMR-derived NOE restraints (e.g., interproton distances) with crystallographic torsion angles to identify dynamic vs. static discrepancies .
Theoretical Calculations : Perform relaxed potential energy scans (e.g., via Gaussian) to map energetically feasible conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
